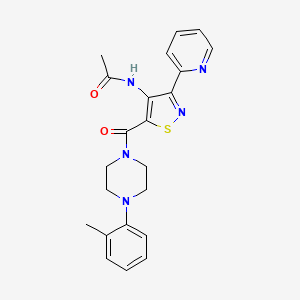

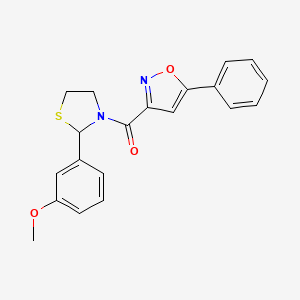

(2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-(3-Methoxyphenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone”, also known as PTTM, is a synthetic compound. It is a derivative of thiazolidine, a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular formula of PTTM is C20H18N2O3S, and its molecular weight is 366.44. The authors developed a combined experimental and theoretical approach on the molecular structure of a similar compound .Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has shown that derivatives of thiazolidin-3-yl and phenylisoxazol-3-yl methanones possess significant antibacterial and antimicrobial activities. For example, a study by Hillgren et al. (2010) synthesized a library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones to obtain potent inhibitors of type III secretion in Gram-negative bacteria (Hillgren et al., 2010). Additionally, Shahana and Yardily (2020) synthesized novel thiazole derivatives and investigated their antibacterial activity using molecular docking studies (Shahana & Yardily, 2020).

Antitumor and Anticancer Activity

Compounds related to thiazolidin-3-yl and phenylisoxazol-3-yl methanones have been investigated for their potential antitumor and anticancer activities. Bhole and Bhusari (2011) synthesized thiazolyl methanones that demonstrated inhibitory effects on a range of cancer cell lines, including leukemia and lung cancer (Bhole & Bhusari, 2011).

Antioxidant Properties

Certain derivatives of these compounds have shown potent antioxidant properties. For example, Ranganatha et al. (2014) synthesized 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides and evaluated them for xanthine oxidase inhibition and antioxidant properties (Ranganatha et al., 2014).

Neuroprotective and Enzyme Inhibition

Compounds in this class have also been explored for their neuroprotective properties and enzyme inhibition. Saeedi et al. (2019) designed and synthesized arylisoxazole‐phenylpiperazines and evaluated their efficacy toward acetylcholinesterase (AChE), showing significant inhibition (Saeedi et al., 2019).

Crystal Packing and Structural Analysis

Studies have also been conducted to understand the crystal packing and structural analysis of these compounds. Sharma et al. (2019) conducted a comprehensive inspection of the crystal packing of a series of derivatives, highlighting the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).

Future Directions

properties

IUPAC Name |

[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-24-16-9-5-8-15(12-16)20-22(10-11-26-20)19(23)17-13-18(25-21-17)14-6-3-2-4-7-14/h2-9,12-13,20H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDSCAVXWFECGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-phenylisoxazol-3-yl)methanone](/img/structure/B2380100.png)

![1-phenyl-3-(p-tolyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2380104.png)

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2380106.png)

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2380110.png)

![2-(4-methoxyphenyl)-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2380111.png)

![3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380117.png)